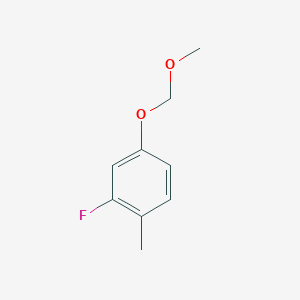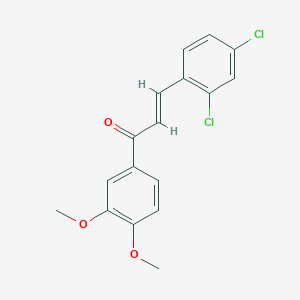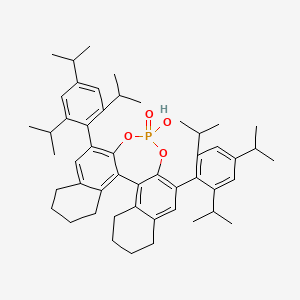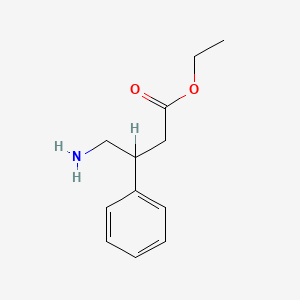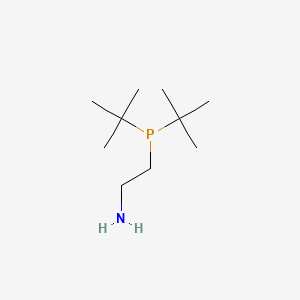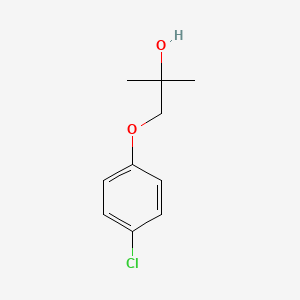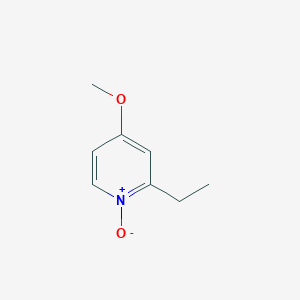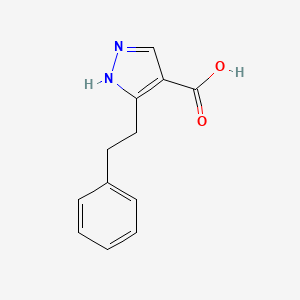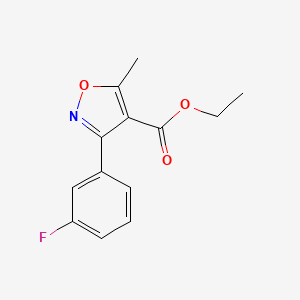
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate
Descripción general
Descripción
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate, also known as EFC, is a compound with a wide range of applications in scientific research. It is a versatile chemical that can be used to synthesize a variety of compounds and has been used in a variety of experiments in the fields of biochemistry, physiology and pharmacology. EFC is a relatively new compound, and its potential applications are only beginning to be explored.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including aryl and alkyl esters, amides, and ethers. It has also been used in the synthesis of biologically active compounds such as inhibitors of the enzyme acetylcholinesterase. In addition, this compound has been used in the synthesis of drugs and pharmaceuticals, including antibiotics and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects, depending on the target tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has a variety of effects, depending on the target tissue. For example, it has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness and cognitive performance. In addition, it has been shown to have an anti-inflammatory effect, which can be beneficial in the treatment of a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate in lab experiments is its high yield and low cost. The compound is relatively easy to synthesize and can be obtained in a high yield of up to 90%. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the major limitations of this compound is its potential toxicity. The compound has been shown to be toxic in high concentrations and should be handled with care in the laboratory.
Direcciones Futuras
The potential applications of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate are only beginning to be explored. In the future, the compound may be used to synthesize a variety of compounds, including drugs and pharmaceuticals. In addition, the compound may be used in the development of new treatments for a variety of diseases, including Alzheimer’s disease and Parkinson’s disease. Furthermore, the compound may be used in the development of new drugs for the treatment of depression and anxiety. Finally, the compound may be used in the development of new methods for diagnosing and treating a variety of medical conditions.
Propiedades
IUPAC Name |
ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOSZNUSOIVVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624544 | |
| Record name | Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917388-62-6 | |
| Record name | Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


